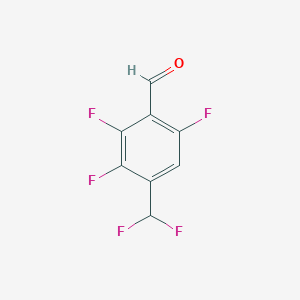

4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde

Descripción

2,3,6-Trifluorobenzaldehyde (CAS: 104451-70-9) is a fluorinated aromatic aldehyde with fluorine substituents at positions 2, 3, and 6 of the benzene ring and a formyl group (-CHO) at position 1. Its molecular formula is C₇H₃F₃O, and it has a molecular weight of 160.09 g/mol . This compound is commercially available from suppliers such as TCI Chemicals, Kanto Reagents, and Acmec, with typical purity grades ≥97% . It is stored at 0–6°C or -20°C for long-term stability and is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .

The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde group, facilitating nucleophilic addition reactions .

Propiedades

IUPAC Name |

4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEOITGJLAYXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluorobenzaldehyde groups onto a benzene ring. One common method includes the difluoromethylation of a trifluorobenzaldehyde precursor using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of difluoromethyl-trifluorobenzoic acid.

Reduction: Formation of difluoromethyl-trifluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electronic effects due to the electronegativity of fluorine .

Comparación Con Compuestos Similares

Comparison with Similar Trifluorobenzaldehyde Isomers

Structural and Electronic Differences

The position of fluorine substituents significantly influences electronic properties and reactivity. Below is a comparison of common trifluorobenzaldehyde isomers:

| Compound | CAS | Fluorine Positions | Molecular Weight | Key Suppliers |

|---|---|---|---|---|

| 2,3,6-Trifluorobenzaldehyde | 104451-70-9 | 2, 3, 6 | 160.09 | TCI, Kanto, Acmec |

| 2,3,5-Trifluorobenzaldehyde | 126202-23-1 | 2, 3, 5 | 160.09 | Alfa, BerrChemical |

| 2,4,6-Trifluorobenzaldehyde | 89634-74-2 | 2, 4, 6 | 160.09 | BerrChemical |

| 3,4,5-Trifluorobenzaldehyde | 203245-17-4 | 3, 4, 5 | 160.09 | Alfa |

- Electronic Effects :

- In 2,3,6-Trifluorobenzaldehyde , fluorine atoms at ortho and meta positions relative to the aldehyde group create a highly electron-deficient aromatic ring, enhancing the aldehyde's electrophilicity .

- 2,4,6-Trifluorobenzaldehyde has symmetric fluorine substitution, which may lead to distinct regioselectivity in reactions compared to asymmetric isomers .

Physical Properties

- The 3,4,5-isomer may have a higher melting point due to symmetry.

Solubility : All isomers are expected to exhibit low water solubility but high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to fluorine's inductive effects .

Actividad Biológica

4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde (CAS No. 2307552-74-3) is a fluorinated aromatic aldehyde that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound features multiple fluorine atoms, which are known to enhance lipophilicity and metabolic stability, making it a candidate for drug development and other applications.

The chemical structure of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde can be represented as follows:

- Molecular Formula : C8H4F5O

- Molecular Weight : 224.11 g/mol

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and difluoromethyl groups exhibit significant antimicrobial activity. Studies have shown that the presence of these fluorinated groups can enhance the ability of the compound to inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar fluorinated benzaldehydes effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with biological targets involved in cancer progression. Preliminary in vitro studies suggest that 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde may induce apoptosis in specific cancer cell lines by disrupting cellular processes such as DNA replication and repair mechanisms .

The mechanism by which fluorinated benzaldehydes exert their biological effects is not fully understood but is thought to involve:

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with proteins involved in DNA repair .

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several fluorinated benzaldehydes, including 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde. The results indicated a significant reduction in bacterial colony counts when exposed to varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy

In another case study involving human cancer cell lines, treatment with 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C8H4F5O |

| Molecular Weight | 224.11 g/mol |

| Antimicrobial MIC | 50 µg/mL (against E. coli) |

| Apoptosis Induction | Yes (via caspase activation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.